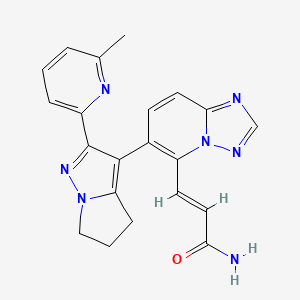
Ala-Ala-Pro-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Ala-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. It is composed of a sequence of amino acids: alanine (Ala), alanine (Ala), proline (Pro), and a p-nitroanilide (pNA) group. This compound is particularly useful in studying protease activity, as the cleavage of the peptide bond releases p-nitroaniline, which can be measured colorimetrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Protection and Deprotection: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed after each coupling step.
Final Coupling: The p-nitroanilide group is attached to the peptide chain using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage.
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Pro-pNA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase.
Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Scientific Research Applications
Ala-Ala-Pro-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Drug Discovery: Screening for protease inhibitors by monitoring the cleavage of this compound.
Biological Studies: Investigating the role of proteases in various biological processes, including inflammation and cancer.
Industrial Applications: Quality control in the production of protease enzymes.
Mechanism of Action
The mechanism of action of Ala-Ala-Pro-pNA involves its cleavage by specific proteases. The peptide bond between the proline and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which recognizes the peptide sequence and catalyzes the hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate with a similar structure but includes phenylalanine (Phe) instead of the terminal alanine.
Suc-Ala-Pro-pNA: A shorter peptide substrate lacking the second alanine residue.
Uniqueness
Ala-Ala-Pro-pNA is unique due to its specific sequence, making it a suitable substrate for certain proteases. Its ability to release a colorimetric product upon cleavage allows for easy quantification of enzyme activity.
Properties
Molecular Formula |
C17H23N5O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
InChI Key |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


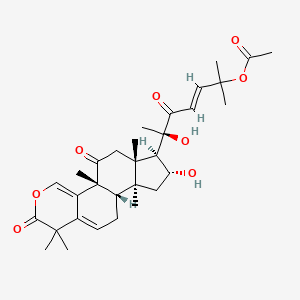
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

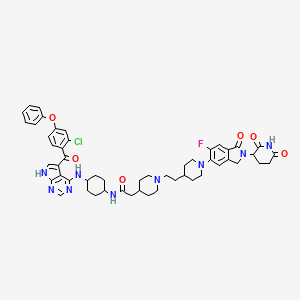
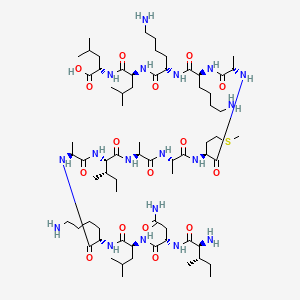
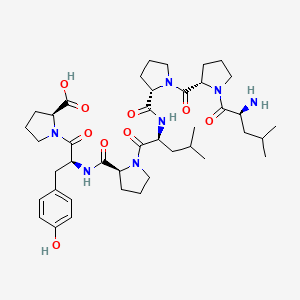
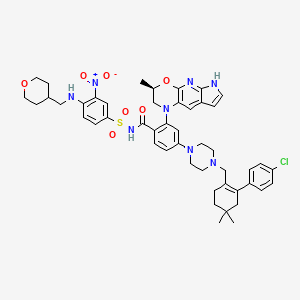
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
